molecular formula C13H20Cl2N4O B6207095 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride CAS No. 2703781-24-0

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride

Cat. No.: B6207095
CAS No.: 2703781-24-0
M. Wt: 319.2
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Description

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole ring, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step often involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzodiazole core.

    Attachment of the Aminoethyl Group: The benzodiazole intermediate is then reacted with an appropriate alkylating agent to introduce the 2-aminoethyl group.

    N-Methylation: The resulting compound undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with a propanoyl chloride derivative to form the amide bond, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the benzodiazole ring or the amide bond, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the benzodiazole ring.

Scientific Research Applications

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its benzodiazole structure.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethyl)-1H-benzimidazole
  • 3-(2-aminoethyl)-1H-indole
  • N-methyl-2-(2-aminoethyl)benzamide

Uniqueness

3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride is unique due to its specific combination of a benzodiazole ring with an aminoethyl side chain and an N-methylated amide group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for targeted research applications.

Properties

CAS No.

2703781-24-0

Molecular Formula

C13H20Cl2N4O

Molecular Weight

319.2

Purity

0

Origin of Product

United States

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